molecular formula C6H10O3 B12403581 Ethyl acetoacetate-d5

Ethyl acetoacetate-d5

Cat. No.: B12403581
M. Wt: 135.17 g/mol
InChI Key: XYIBRDXRRQCHLP-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl acetoacetate-d5 is a deuterated form of ethyl acetoacetate, where five hydrogen atoms are replaced by deuterium. This compound is widely used in various fields of scientific research due to its unique properties and applications. It is a colorless liquid with a fruity odor and is primarily used as a chemical intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl acetoacetate-d5 can be synthesized through the Claisen condensation of deuterated ethyl acetate. The reaction involves the use of a strong base, such as sodium ethoxide, to form the enolate intermediate, which then undergoes condensation to produce this compound .

Industrial Production Methods: On an industrial scale, this compound is produced by the esterification of diketene with deuterated ethanol. This method is preferred due to its efficiency and high yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl acetoacetate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bases: Sodium ethoxide, lithium diisopropylamide (LDA)

    Alkylating Agents: Alkyl halides, acyl chlorides

    Condensation Reagents: Aldehydes, ketones

Major Products:

  • Substituted acetoacetates
  • Heterocyclic compounds

Scientific Research Applications

Ethyl acetoacetate-d5 is extensively used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of ethyl acetoacetate-d5 involves its ability to form enolate ions, which can undergo nucleophilic substitution and addition reactions. The enolate form is stabilized by resonance, allowing it to participate in various chemical transformations . The molecular targets and pathways involved include the formation of carbon-carbon bonds and the synthesis of heterocyclic structures.

Comparison with Similar Compounds

Ethyl acetoacetate-d5 is similar to other β-keto esters such as:

  • Methyl acetoacetate
  • Diethyl malonate
  • Acetylacetone

Uniqueness: The presence of deuterium atoms in this compound makes it particularly useful in isotopic labeling studies and NMR spectroscopy, providing insights into reaction mechanisms and molecular structures .

By understanding the properties, preparation methods, chemical reactions, and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

Molecular Formula

C6H10O3

Molecular Weight

135.17 g/mol

IUPAC Name

ethyl 2,2,4,4,4-pentadeuterio-3-oxobutanoate

InChI

InChI=1S/C6H10O3/c1-3-9-6(8)4-5(2)7/h3-4H2,1-2H3/i2D3,4D2

InChI Key

XYIBRDXRRQCHLP-PVGOWFQYSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])C(=O)OCC

Canonical SMILES

CCOC(=O)CC(=O)C

Origin of Product

United States

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